2-(2-Aminoethoxy)benzonitrile

Beschreibung

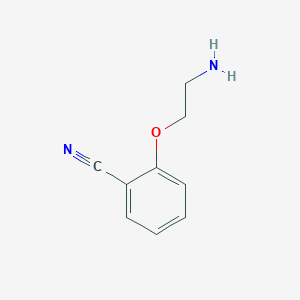

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-aminoethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOAHZWDAUBPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557912 | |

| Record name | 2-(2-Aminoethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57276-65-0 | |

| Record name | 2-(2-Aminoethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Aminoethoxy)benzonitrile: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 2-(2-Aminoethoxy)benzonitrile. Due to the limited availability of specific experimental data for this compound, this guide combines known information with predicted data and established experimental protocols for analogous compounds to serve as a valuable resource for research and development.

Chemical Properties and Structure

This compound, with the CAS number 57276-65-0, is an organic compound featuring a benzonitrile core substituted with an aminoethoxy group at the ortho position. Its chemical structure combines the functionalities of a nitrile, an ether, and a primary amine, making it a potentially versatile building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | --INVALID-LINK-- |

| Molecular Weight | 162.19 g/mol | --INVALID-LINK-- |

| Melting Point | Predicted: 45-55 °C | |

| Boiling Point | Predicted: 320-340 °C at 760 mmHg | |

| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water and nonpolar solvents. | |

| Appearance | White to off-white solid or oil |

Chemical Structure:

-

SMILES: N#Cc1ccccc1OCCN

-

InChI: InChI=1S/C9H10N2O/c10-6-7-12-9-5-3-2-4-8(9)11/h2-5H,6-7,10H2

Spectroscopic Data (Predicted)

Due to the absence of published experimental spectra for this compound, the following tables provide predicted spectroscopic data based on its chemical structure. These predictions can guide the analysis of experimentally obtained spectra.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | dd | 1H | Ar-H |

| ~7.45 | td | 1H | Ar-H |

| ~7.00 | td | 1H | Ar-H |

| ~6.90 | d | 1H | Ar-H |

| ~4.15 | t | 2H | O-CH₂ |

| ~3.10 | t | 2H | N-CH₂ |

| ~1.50 | br s | 2H | NH₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~160 | Ar-C-O |

| ~134 | Ar-CH |

| ~133 | Ar-CH |

| ~121 | Ar-CH |

| ~118 | C≡N |

| ~112 | Ar-CH |

| ~102 | Ar-C-CN |

| ~69 | O-CH₂ |

| ~41 | N-CH₂ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Doublet | N-H Stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| ~2225 | Strong | C≡N Stretch (nitrile) |

| 1600-1450 | Strong, Multiple Bands | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O-C Stretch |

| ~1050 | Strong | C-N Stretch |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the Williamson ether synthesis, starting from 2-cyanophenol and a protected 2-aminoethanol derivative, followed by deprotection.

Reaction Scheme:

-

Protection of the amine: 2-Aminoethanol is reacted with a suitable protecting group (e.g., Boc anhydride) to form N-Boc-2-aminoethanol.

-

Etherification: The protected amino alcohol is then reacted with 2-cyanophenol under basic conditions (e.g., using potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Deprotection: The resulting Boc-protected intermediate is deprotected using an acid (e.g., trifluoroacetic acid or hydrochloric acid) to yield the final product, this compound.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is recommended. Place a small amount of the dry sample directly on the ATR crystal. If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been reported for this compound, the broader class of benzonitrile derivatives has shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1]

A significant mechanism of action for some anticancer benzonitrile derivatives is the inhibition of tubulin polymerization.[1] By disrupting microtubule dynamics, these compounds can induce mitotic arrest and subsequent apoptosis in cancer cells.[1]

Proposed Experimental Protocols for Biological Evaluation

Anticancer Activity (MTT Assay): This assay assesses the cytotoxic effect of the compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Data Analysis: Dissolve the formazan crystals and measure the absorbance to determine cell viability and calculate the IC₅₀ value.

Antimicrobial Activity (Broth Microdilution Assay): This assay determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

-

Serial Dilution: Prepare serial dilutions of this compound in a 96-well plate.

-

Inoculation: Add the microbial suspension to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

Conclusion

This compound is a compound with a chemical structure that suggests potential for a variety of applications, particularly in the development of novel therapeutic agents. While specific experimental data for this molecule is currently scarce, this guide provides a foundational understanding of its predicted properties and outlines experimental approaches for its synthesis and biological evaluation. Further research into this and related compounds is warranted to explore their full potential in drug discovery and other scientific fields.

References

An In-depth Technical Guide to 2-(2-Aminoethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(2-Aminoethoxy)benzonitrile, a molecule of interest in medicinal chemistry and drug discovery. This document consolidates its chemical identity, physicochemical properties, synthetic methodologies, and known biological activities, presenting the information in a manner tailored for researchers and professionals in the field.

Chemical Identity and Properties

IUPAC Name: this compound

CAS Number: 57276-65-0

This compound is an organic compound featuring a benzonitrile core substituted with an aminoethoxy group at the ortho position. This unique structural arrangement imparts specific chemical and biological properties that are of interest for further investigation and development.

Table 1: Physicochemical and Spectroscopic Data of this compound and Related Compounds

| Property | Value | Data Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 57276-65-0 | N/A |

| Molecular Formula | C₉H₁₀N₂O | N/A |

| Molecular Weight | 162.19 g/mol | N/A |

| Predicted ¹H NMR (CDCl₃) | Aromatic Protons: δ 6.8-7.6 (m, 4H), Methylene Protons (-OCH₂-): δ 4.1-4.3 (t, 2H), Methylene Protons (-CH₂N-): δ 3.0-3.2 (t, 2H), Amine Protons (-NH₂): δ 1.5-2.0 (br s, 2H) | Predicted |

| Predicted ¹³C NMR (CDCl₃) | Aromatic Carbons: δ 110-160, Nitrile Carbon (-CN): δ ~117, Methylene Carbon (-OCH₂-): δ ~68, Methylene Carbon (-CH₂N-): δ ~41 | Predicted |

| Predicted IR (KBr) | N-H stretch (amine): ~3300-3400 cm⁻¹, C≡N stretch (nitrile): ~2220-2230 cm⁻¹, C-O stretch (ether): ~1240-1260 cm⁻¹, Aromatic C-H stretch: ~3000-3100 cm⁻¹, Aromatic C=C stretch: ~1450-1600 cm⁻¹ | Predicted |

| Predicted MS (EI) | [M]⁺: m/z 162, [M-CH₂NH₂]⁺: m/z 132, [M-C₂H₄NH₂]⁺: m/z 118 | Predicted |

Note: Experimental data for this compound is limited in publicly accessible literature. The spectroscopic data presented are predicted values based on the analysis of structurally similar compounds.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the Williamson ether synthesis, starting from 2-cyanophenol and a protected 2-aminoethanol derivative, followed by deprotection. A detailed experimental protocol is outlined below, adapted from general procedures for the synthesis of similar aryl ethers.

Step 1: Protection of 2-Aminoethanol

-

Dissolve 2-aminoethanol in a suitable solvent such as dichloromethane.

-

Add a suitable protecting group, for example, di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture to isolate the N-Boc protected 2-aminoethanol.

Step 2: Williamson Ether Synthesis

-

In a round-bottom flask, dissolve 2-cyanophenol in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, for instance, potassium carbonate, to the solution.

-

To this mixture, add the N-Boc protected 2-aminoethanol from Step 1.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the mixture and perform an aqueous work-up, followed by extraction with an organic solvent to isolate the protected intermediate.

Step 3: Deprotection

-

Dissolve the product from Step 2 in a suitable solvent.

-

Add a deprotecting agent, such as trifluoroacetic acid (TFA) for the Boc group.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture and perform an extraction to isolate the crude this compound.

-

Purify the final product by column chromatography on silica gel.

Spectroscopic Analysis

Standard analytical techniques should be employed to confirm the structure and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using a suitable mass spectrometry technique, such as electron ionization (EI) or electrospray ionization (ESI).

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively reported, the broader class of benzonitrile derivatives has demonstrated significant potential in drug discovery, particularly as anticancer agents.[1]

A prominent mechanism of action for some benzonitrile-containing compounds is the inhibition of tubulin polymerization .[1] Microtubules are critical components of the cytoskeleton and are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[1]

The signaling cascade initiated by the disruption of microtubule function often involves the activation of the spindle assembly checkpoint. Prolonged mitotic arrest can then trigger the intrinsic apoptotic pathway, which is characterized by the activation of caspases and subsequent cleavage of cellular substrates, ultimately leading to programmed cell death.[1]

Caption: Proposed mechanism of action for benzonitrile derivatives as anticancer agents.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and insights into the potential biological activities based on related structures. Further research is warranted to fully elucidate the specific biological mechanisms and therapeutic potential of this compound.

References

The Synthesis and Discovery of 2-(2-Aminoethoxy)benzonitrile: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(2-aminoethoxy)benzonitrile, a molecule of interest within the broader class of biologically active benzonitrile derivatives. While specific research on this particular isomer is limited in publicly available literature, this whitepaper constructs a plausible and detailed synthetic pathway based on established chemical principles. It outlines the physicochemical properties, a detailed experimental protocol for its synthesis via a two-step process involving a Williamson ether synthesis and subsequent deprotection, and contextualizes its potential biological significance based on the known activities of related benzonitrile compounds. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, recognized for their versatile roles in drug discovery and development.[1] The nitrile moiety can act as a hydrogen bond acceptor and is considered a bioisostere for various functional groups, making it a privileged scaffold in the design of novel therapeutic agents.[1] These compounds have demonstrated a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2]

This whitepaper focuses on the specific isomer, this compound. While direct experimental data for this compound is scarce, its structural similarity to other biologically active molecules suggests its potential as a valuable building block or lead compound in pharmaceutical research. This guide provides a detailed theoretical framework for its synthesis and characterization, aimed at enabling further investigation by the scientific community.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key physicochemical properties for this compound is presented in Table 1. These values are a combination of data from commercial suppliers and computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | - |

| Molecular Weight | 162.19 g/mol | - |

| CAS Number | 57276-65-0 | [3] |

| Appearance | White to yellow solid | [4] |

| Purity | 98% | [3] |

| Storage Temperature | +4°C | [4] |

| Predicted XLogP3 | 1.2 | Computational Prediction |

| Predicted Hydrogen Bond Donor Count | 1 | Computational Prediction |

| Predicted Hydrogen Bond Acceptor Count | 3 | Computational Prediction |

| Predicted Rotatable Bond Count | 4 | Computational Prediction |

Synthesis of this compound

A robust and versatile method for the synthesis of this compound is a two-step process. The first step involves the formation of an ether linkage via the Williamson ether synthesis, reacting 2-cyanophenol with an N-protected 2-aminoethyl halide. The second step is the deprotection of the amine group to yield the final product.

Synthetic Pathway Overview

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl (2-(2-cyanophenoxy)ethyl)carbamate

This step utilizes the Williamson ether synthesis to couple 2-cyanophenol with N-Boc-2-chloroethylamine.

-

Materials:

-

2-Cyanophenol (1.0 eq)

-

N-Boc-2-chloroethylamine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 2-cyanophenol and dry DMF.

-

Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.

-

Add N-Boc-2-chloroethylamine to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound (Boc Deprotection)

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the final product.

-

Materials:

-

tert-butyl (2-(2-cyanophenoxy)ethyl)carbamate (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Round-bottom flask, magnetic stirrer, ice bath.

-

-

Procedure:

-

Dissolve the purified intermediate from Step 1 in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add trifluoroacetic acid to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours.

-

Monitor the deprotection by TLC.

-

Once complete, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar reactions.

Table 2: Quantitative Synthetic Data

| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Boc Deprotection | Overall |

| Reactant | 2-Cyanophenol | tert-butyl (2-(2-cyanophenoxy)ethyl)carbamate | 2-Cyanophenol |

| Product | tert-butyl (2-(2-cyanophenoxy)ethyl)carbamate | This compound | This compound |

| Typical Yield | 75-90% | >90% | 65-80% |

| Purity (post-purification) | >95% | >98% | >98% |

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the broader class of benzonitrile derivatives has shown significant promise in various therapeutic areas.[1] Many benzonitrile-containing compounds exhibit anticancer properties by inhibiting key enzymes and signaling pathways involved in cancer progression.[2]

One notable mechanism is the inhibition of protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Benzonitrile derivatives have been developed as inhibitors of various kinases.[1]

Caption: Representative kinase inhibition signaling pathway for benzonitrile derivatives.

The diagram above illustrates a general mechanism where a benzonitrile derivative acts as a competitive inhibitor at the ATP-binding site of a protein kinase within a signaling cascade. This inhibition blocks the downstream signaling events that lead to cellular responses such as proliferation and survival, which are often dysregulated in cancer.

Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically significant class of benzonitrile derivatives. This technical guide provides a foundational resource for its synthesis and potential applications. The detailed, albeit theoretical, experimental protocol for its synthesis via a Williamson etherification followed by amine deprotection offers a clear pathway for its preparation in a laboratory setting. By contextualizing its potential biological activity through the known mechanisms of related compounds, this document aims to stimulate further research into the specific properties and therapeutic potential of this compound. The structured presentation of data and visual workflows are intended to support the efforts of researchers and professionals dedicated to the advancement of drug discovery and development.

References

Spectroscopic Data for 2-(2-Aminoethoxy)benzonitrile: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Aminoethoxy)benzonitrile, tailored for researchers, scientists, and drug development professionals. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | d | 1H | Ar-H |

| ~7.3 - 7.4 | t | 1H | Ar-H |

| ~6.9 - 7.0 | t | 1H | Ar-H |

| ~6.8 - 6.9 | d | 1H | Ar-H |

| ~4.1 - 4.2 | t | 2H | O-CH₂ |

| ~3.1 - 3.2 | t | 2H | N-CH₂ |

| ~1.6 (broad s) | s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~162 | Ar-C-O |

| ~134 | Ar-C |

| ~133 | Ar-C |

| ~121 | Ar-C |

| ~118 | C≡N |

| ~112 | Ar-C |

| ~103 | Ar-C-CN |

| ~69 | O-CH₂ |

| ~41 | N-CH₂ |

Table 3: Predicted IR Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 - 3300 | Medium, Sharp (two bands) | N-H stretch (primary amine) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~2225 | Strong | C≡N stretch |

| ~1600 | Strong | Aromatic C=C stretch |

| ~1500 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C stretch |

| ~1100 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 162 | High | [M]⁺ (Molecular Ion) |

| 145 | Medium | [M - NH₃]⁺ |

| 134 | Medium | [M - C₂H₄]⁺ |

| 118 | High | [M - C₂H₄N]⁺ |

| 90 | Medium | [C₆H₄N]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution into a clean, dry 5 mm NMR tube.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]

¹H NMR Spectroscopy Acquisition:

-

Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

Set the spectral width to cover a range of approximately -2 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Spectroscopy Acquisition:

-

Acquire the carbon-13 NMR spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Set the spectral width to cover a range of approximately 0 to 200 ppm.[3][4]

-

A significantly larger number of scans will be required compared to the ¹H NMR spectrum due to the low natural abundance of ¹³C.[5]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.[6]

-

Place a small amount of the solid, dry this compound sample directly onto the ATR crystal, ensuring good contact.[6]

-

Apply pressure using the ATR accessory's pressure arm to ensure a good seal between the sample and the crystal.

Data Acquisition:

-

Record the IR spectrum over a range of 4000 to 400 cm⁻¹.[6]

-

Collect a sufficient number of scans to obtain a high-quality spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[6]

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.[7]

-

If necessary, filter the solution to remove any particulate matter.[8]

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9]

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[9]

-

A detector records the abundance of each ion.

-

Acquire the mass spectrum over a suitable mass range, for example, m/z 50-300.[7]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. web.mit.edu [web.mit.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Unveiling the Therapeutic Potential of Benzonitrile Derivatives: A Technical Guide

Disclaimer: This technical guide explores the potential biological activities of the benzonitrile chemical scaffold. Due to a scarcity of publicly available research, this document does not focus on the specific biological activity of 2-(2-Aminoethoxy)benzonitrile. Instead, it provides a broader overview of the known biological activities of various benzonitrile derivatives to offer insights into the potential areas of investigation for related compounds.

Introduction

Benzonitrile derivatives, a class of organic compounds featuring a cyano group attached to a benzene ring, represent a significant scaffold in medicinal chemistry. The electronic properties and synthetic accessibility of this core structure have enabled the development of a diverse range of molecules with significant biological activities. This guide offers an in-depth overview of the current understanding of the potential anticancer, antimicrobial, and antiviral properties of benzonitrile derivatives, aimed at researchers, scientists, and drug development professionals.

Potential Biological Activities of Benzonitrile Derivatives

The benzonitrile scaffold has been incorporated into numerous molecules exhibiting a wide array of biological effects. The primary areas of interest include oncology, infectious diseases, and enzyme inhibition.

Anticancer Activity

Benzonitrile-containing compounds have shown considerable promise as anticancer agents by targeting fundamental cellular processes involved in cancer progression, such as cell division and signaling.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

A prominent mechanism by which some benzonitrile derivatives exert their anticancer effects is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin, are critical for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to mitotic arrest and can subsequently trigger apoptosis in rapidly dividing cancer cells.[1]

Quantitative Data on Anticancer Activity of Benzonitrile Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several benzonitrile derivatives against various cancer cell lines, demonstrating the potential of this chemical class in oncology research.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 |

| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 5.9 nM[1] |

| BEL-7402 (Liver) | 7.8 nM[1] | ||

| Benzotriazole-acrylonitriles | Compound 5 | HeLa (Cervical) | Sub-micromolar[1] |

| Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 µM[1] | |

| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 µM[1] | |

| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 µM[1] | |

| MKN45 (Stomach) | 3.04 ± 0.02 µM[1] |

Antimicrobial and Antiviral Activities

Various benzonitrile derivatives have been investigated for their efficacy against a range of microbial pathogens.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

One proposed mechanism for the antibacterial activity of certain pyrimidine acrylonitrile derivatives involves the inhibition of penicillin-binding proteins (PBPs). PBPs are enzymes essential for the synthesis of the bacterial cell wall. By forming covalent bonds with PBPs, these compounds can disrupt cell wall integrity, leading to bacterial lysis and death.[1]

Antiviral Activity against Picornaviruses

Benzonitrile derivatives have also been identified as inhibitors of various viruses, including picornaviruses, which are responsible for a range of human illnesses such as the common cold.[1]

Experimental Protocols

The evaluation of the biological activity of benzonitrile derivatives typically involves a range of standardized in vitro assays. The following are detailed methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HCT116, HeLa, A549)

-

Complete cell culture medium

-

Test compound (benzonitrile derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compound

-

96-well microtiter plates

-

Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Visualizations

The biological effects of benzonitrile derivatives can be attributed to their modulation of various cellular signaling pathways.

Inhibition of Tubulin Polymerization and Mitotic Arrest

The following diagram illustrates the mechanism of action for benzonitrile derivatives that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Caption: Inhibition of tubulin polymerization by benzonitrile derivatives.

General Experimental Workflow for Anticancer Activity Evaluation

The diagram below outlines a typical workflow for assessing the anticancer potential of a novel compound.

Caption: Experimental workflow for anticancer drug discovery.

Conclusion

The benzonitrile scaffold is a privileged structure in the design of biologically active molecules. The derivatives discussed in this guide demonstrate a broad spectrum of activities, including potent anticancer, antimicrobial, and antiviral effects. The versatility of their synthesis and the ability to modulate their biological activity through structural modifications make them highly attractive candidates for further drug development. The experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers dedicated to advancing novel therapeutics based on the benzonitrile core. Further investigation into the specific biological activities of compounds like this compound is warranted to fully explore their therapeutic potential.

References

Unraveling the Enigma: A Hypothetical Exploration into the Mechanism of Action of 2-(2-Aminoethoxy)benzonitrile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct research on the specific mechanism of action of 2-(2-Aminoethoxy)benzonitrile is not extensively available in public scientific literature. This document, therefore, presents a series of well-reasoned hypotheses based on its chemical structure and its known role as a precursor in the synthesis of various pharmaceutical compounds. The experimental protocols, data, and pathways described herein are proposed as a framework for future investigation and are not based on established findings.

Introduction

This compound is a fascinating molecule, primarily recognized for its utility as a versatile chemical intermediate in the synthesis of a range of biologically active compounds. While its direct pharmacological profile remains largely uncharacterized, its structural motifs—a benzonitrile group and an aminoethoxy side chain—suggest several plausible avenues for biological interaction. This guide explores these hypothetical mechanisms of action, proposes a comprehensive research workflow for their investigation, and provides detailed, albeit theoretical, experimental protocols.

Hypothesized Mechanisms of Action

Given its chemical structure, this compound could potentially exert its effects through one or more of the following mechanisms:

-

Hypothesis 1: Interaction with Monoamine Oxidase (MAO) : The primary amine in the aminoethoxy side chain is a structural feature found in many substrates and inhibitors of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.

-

Hypothesis 2: Calcium Channel Modulation : Certain benzonitrile derivatives have been shown to interact with voltage-gated calcium channels. The lipophilic nature of the benzene ring combined with the polar side chain could facilitate interaction with these transmembrane proteins.

-

Hypothesis 3: Cytochrome P450 Inhibition : The nitrile group can interact with the heme iron of cytochrome P450 enzymes, potentially leading to their inhibition. This could have significant implications for drug metabolism and pharmacokinetics.

-

Hypothesis 4: Prodrug Activity : It is plausible that this compound itself is biologically inert but is metabolized in vivo to an active compound. For instance, hydrolysis of the nitrile group to a carboxylic acid or amide could unmask a pharmacophore.

Proposed Research Workflow

To systematically investigate these hypotheses, a multi-tiered research approach is proposed. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Hypothetical Data Presentation

The following tables represent the kind of quantitative data that would be generated from the proposed experiments.

Table 1: Hypothetical In Vitro Screening Results

| Target/Assay | This compound IC₅₀/EC₅₀ (µM) | Positive Control IC₅₀/EC₅₀ (µM) |

| MAO-A Inhibition | 15.2 ± 2.1 | Clorgyline: 0.008 ± 0.001 |

| MAO-B Inhibition | > 100 | Selegiline: 0.012 ± 0.002 |

| L-type Ca²⁺ Channel Block | 45.8 ± 5.3 | Verapamil: 0.5 ± 0.07 |

| CYP3A4 Inhibition | 8.9 ± 1.2 | Ketoconazole: 0.025 ± 0.004 |

| HT-29 Cell Viability | 75.3 ± 9.8 | Doxorubicin: 0.1 ± 0.02 |

Table 2: Hypothetical Enzyme Inhibition Kinetics

| Enzyme | Inhibition Type | Kᵢ (µM) |

| MAO-A | Competitive | 10.5 |

| CYP3A4 | Non-competitive | 6.2 |

Detailed (Hypothetical) Experimental Protocols

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potential of this compound against human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich)

-

Amplex® Red Monoamine Oxidase Assay Kit (Thermo Fisher Scientific)

-

This compound, Clorgyline, Selegiline

-

Phosphate buffer (pH 7.4)

-

96-well microplates, black, flat-bottom

-

Microplate reader with fluorescence capabilities (Ex/Em = 571/585 nm)

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create a serial dilution series of the test compound and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) in phosphate buffer.

-

In a 96-well plate, add 20 µL of each compound dilution.

-

Add 20 µL of MAO-A or MAO-B enzyme solution (final concentration 5 µg/mL) to the respective wells and incubate for 15 minutes at 37°C.

-

Prepare the Amplex Red reaction mixture containing horseradish peroxidase and p-tyramine (substrate) according to the manufacturer's protocol.

-

Initiate the reaction by adding 60 µL of the reaction mixture to each well.

-

Monitor the fluorescence increase every 2 minutes for 30 minutes at 37°C.

-

Calculate the rate of reaction for each concentration.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: Cytochrome P450 (CYP3A4) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on CYP3A4 activity.

Materials:

-

Recombinant human CYP3A4 supersomes (e.g., from Corning)

-

P450-Glo™ CYP3A4 Assay with Luciferin-IPA (Promega)

-

This compound, Ketoconazole

-

Potassium phosphate buffer (pH 7.4)

-

96-well white, opaque microplates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound and the positive control (Ketoconazole) in potassium phosphate buffer.

-

Prepare a CYP3A4 reaction mixture containing CYP3A4 supersomes and the Luciferin-IPA substrate in buffer.

-

In a 96-well plate, add 12.5 µL of each compound dilution.

-

Add 12.5 µL of the CYP3A4 reaction mixture to each well.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of a NADPH regeneration system.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction and detect the luminescent signal by adding 50 µL of the Luciferin Detection Reagent.

-

Incubate for 20 minutes at room temperature to stabilize the signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the IC₅₀ values as described in the MAO assay protocol.

Hypothesized Signaling Pathway: MAO-A Inhibition

Should the MAO-A inhibition hypothesis prove correct, the downstream effects would involve an increase in the synaptic concentration of key monoamine neurotransmitters.

Conclusion

While the direct mechanism of action of this compound remains to be elucidated, its chemical structure provides a solid foundation for several testable hypotheses. The proposed research framework, from initial in vitro screening to in-depth mechanistic studies, offers a clear path forward for characterizing the pharmacological profile of this intriguing molecule. The hypothetical data and protocols presented in this guide are intended to serve as a blueprint for these future investigations, which could potentially uncover novel therapeutic applications for this compound and its derivatives. Researchers are encouraged to build upon this theoretical framework to unlock the full potential of this compound.

Navigating the In Vitro Landscape of 2-(2-Aminoethoxy)benzonitrile: A Technical Guide for Exploratory Studies

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals initiating in vitro exploratory studies with the novel compound, 2-(2-Aminoethoxy)benzonitrile. While direct experimental data for this specific molecule is nascent, this document provides a foundational framework based on the well-documented activities of structurally related benzonitrile derivatives. The protocols, potential biological targets, and signaling pathways detailed herein are intended to guide the initial phases of investigation into the therapeutic potential of this compound.

Introduction to Benzonitrile Derivatives in Drug Discovery

The benzonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] The nitrile group's ability to act as a hydrogen bond acceptor and its role as a bioisostere for other functional groups contribute to its versatility in interacting with various biological targets.[2] This guide will leverage the existing knowledge on benzonitrile compounds to propose a strategic approach for the in vitro characterization of this compound.

Quantitative Data on Related Benzonitrile Derivatives

To provide a contextual baseline for potential efficacy, the following tables summarize quantitative data from in vitro studies of various benzonitrile-containing compounds. This data can inform concentration ranges and potential biological activities to explore for this compound.

Table 1: Anticancer Activity of Benzonitrile Derivatives

| Compound/Derivative | Cell Line | Assay Type | IC50 Value | Reference |

| Compound 1g2a (a 2-phenylacrylonitrile) | HCT116 | Tubulin Polymerization Inhibition | Nanomolar range | [2] |

| Compound 1g2a (a 2-phenylacrylonitrile) | BEL-7402 | Tubulin Polymerization Inhibition | Nanomolar range | [2] |

| Bicalutamide | LNCaP | Androgen Receptor | 159-243 nM | [3] |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | Fluorometric Inhibitor Screening | 5.84 µM | [4] |

| 4-chloro-N-(9-ethyl-9H-carbazol-3-yl)-5-methylbenzo[h][1][5]naphthyridin-2-amine (5a) | A549, HCT-15, T47D, C6 | Cytotoxicity | 7.22±0.32, 2.65±0.18, 7.12±0.27, 2.74±0.16 µg/mL | [6] |

| β-enaminonitrile derivative 5 | MCF7 | Anticancer | 11.42 ± 1.4 µM | [7] |

| β-enaminonitrile derivative 11 | MCF7 | Anticancer | 12.93 ± 1.5 µM | [7] |

| β-enaminonitrile derivative 12 | MCF7 | Anticancer | 20.51 ± 2.3 µM | [7] |

| β-enaminonitrile derivative 11 | HepG2 | Anticancer | 9.54 ± 0.7 µM | [7] |

| β-enaminonitrile derivative 5 | HepG2 | Anticancer | 13.73 ± 1.4 µM | [7] |

| β-enaminonitrile derivative 12 | HepG2 | Anticancer | 18.16 ± 1.1 µM | [7] |

Table 2: Antioxidant Activity of 2-hydroxy benzyl hydrazide Derivatives

| Compound | Assay Type | IC50 Value (µg/mL) | Reference |

| C-1 | DPPH | 223.87 | [8] |

| C-2 | DPPH | 85.64 | [8] |

| C-3 | DPPH | 162.18 | [8] |

| C-7 | DPPH | 81.28 | [8] |

| C-12 | DPPH | 309.03 | [8] |

| Ascorbic Acid (Standard) | DPPH | 30.20 | [8] |

Key In Vitro Experimental Protocols

The following are detailed methodologies for key experiments that are foundational in the preclinical evaluation of novel compounds like this compound.

Cell Viability and Cytotoxicity Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[1]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).[1][2]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

2. Cell Counting Kit-8 (CCK-8) Assay

This assay utilizes the water-soluble tetrazolium salt WST-8, which is reduced by cellular dehydrogenases to an orange formazan product.[9]

-

Assay Principle: The amount of formazan produced is directly proportional to the number of living cells.[9]

-

Procedure: Add CCK-8 solution directly to the cell culture in a 96-well plate and incubate for 1-4 hours.[9]

-

Data Acquisition: Measure the absorbance at 450 nm.[9]

Antimicrobial Activity Assays

1. Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound.[1]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension in a suitable broth.[1]

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.[1]

-

Inoculation: Add the microbial suspension to each well.

-

Incubation: Incubate the plate under suitable conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Agar Well Diffusion Method

This method assesses antimicrobial activity by measuring the zone of growth inhibition.[1]

-

Inoculation: Spread a standardized microbial inoculum onto the surface of an agar plate.[1]

-

Well Creation: Create wells in the agar using a sterile cork borer.[1]

-

Compound Addition: Add a specific volume of the test compound solution to each well.[1]

-

Incubation: Incubate the plate under suitable conditions.[1]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.

Enzyme Inhibition Assays

1. In Vitro Fluorometric COX-2 Inhibitor Screening Assay

This assay quantifies the peroxidase activity of recombinant human COX-2.[4]

-

Principle: The enzyme's catalysis of arachidonic acid to prostaglandin G2 (PGG2) and its subsequent reduction is monitored using a fluorescent probe.[4]

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the test compound, COX-2 enzyme, and arachidonic acid.

-

Add a fluorescent probe that reacts with the product.

-

Incubate to allow the reaction to proceed.

-

Measure the fluorescence intensity.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[4]

Receptor Binding Assays

1. Radioligand Binding Displacement Assay

This competitive inhibition assay is used to determine the affinity of a test compound for a specific receptor.[5][10]

-

Principle: The assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor.[5][10]

-

Procedure:

-

Incubate a constant concentration of a radiolabeled ligand with a receptor preparation (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound.[5][10]

-

Separate the receptor-bound radioligand from the free radioligand using filtration.[5][11]

-

Quantify the radioactivity of the bound fraction using a scintillation counter.[5]

-

-

Data Analysis: Generate a displacement curve and calculate the Ki (inhibition constant) of the test compound.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related benzonitrile compounds, the following signaling pathways and mechanisms represent potential areas of investigation for this compound.

Anticancer Mechanisms

-

Tubulin Polymerization Inhibition: Some benzonitrile derivatives inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division.[1][2] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[2]

-

Immune Checkpoint Inhibition: The PD-1/PD-L1 interaction is a key immune checkpoint that cancer cells exploit to evade the immune system.[2] Benzonitrile-containing compounds have been investigated as inhibitors of this interaction.[2]

Anti-inflammatory Mechanisms

-

COX-2 Inhibition: Inhibition of the cyclooxygenase-2 (COX-2) enzyme disrupts the production of prostaglandins, which are potent inflammatory mediators.[4] This can, in turn, affect downstream signaling cascades such as the NF-κB and MAPK pathways.[4]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and potential signaling pathways relevant to the in vitro study of this compound.

Conclusion

This technical guide provides a comprehensive starting point for the in vitro exploratory studies of this compound. By leveraging the established knowledge of related benzonitrile derivatives, researchers can design and execute a robust initial screening cascade to elucidate the biological activities and potential therapeutic applications of this novel compound. The provided experimental protocols and potential mechanisms of action offer a clear roadmap for the initial phases of drug discovery and development. Further studies will be essential to confirm these preliminary hypotheses and fully characterize the pharmacological profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchr.org [jchr.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Thermochemical Properties of 2-(2-Aminoethoxy)benzonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethoxy)benzonitrile is a bifunctional organic molecule that holds potential as a versatile building block in the synthesis of novel pharmaceutical compounds. Its structure, incorporating both a benzonitrile and an aminoethoxy functional group, makes it an intermediate of interest for creating molecules designed to interact with specific biological targets. A thorough understanding of the thermochemical properties of such a compound is critical for drug development, ensuring safety, stability, and predictability in manufacturing and formulation processes.

This technical guide addresses the thermochemical properties of this compound. A comprehensive search of scientific literature and chemical databases reveals a notable absence of published experimental or computational data on the specific thermochemical properties of this compound. Therefore, this document serves a dual purpose: to present the currently available physical and molecular data for this compound, and to provide detailed, generalized experimental protocols for the determination of key thermochemical parameters. These methodologies, centered on bomb calorimetry and differential scanning calorimetry, represent the standard for characterizing new chemical entities.

Physicochemical Properties of this compound

While specific thermochemical data is not available, the fundamental molecular and identifying information for this compound is summarized in the table below. This information is essential for any experimental or computational investigation into its properties.

| Property | Value | Source |

| CAS Number | 57276-65-0 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O | [1][2] |

| Molecular Weight | 162.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Purity | >98% | [1] |

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental procedures that can be employed to determine the key thermochemical properties of a solid organic compound such as this compound.

The standard enthalpy of combustion, a critical measure of a substance's energy content, is determined using a bomb calorimeter. This technique measures the heat released when a sample is burned in a constant-volume container.

Methodology

-

Sample Preparation:

-

A sample of this compound (typically 0.5-1.0 g) is accurately weighed to ±0.1 mg.

-

The sample is then compressed into a pellet using a pellet press. This ensures complete and uniform combustion.

-

-

Bomb Assembly:

-

The pellet is placed in a sample cup, which is typically made of a material resistant to acid.

-

A fuse wire of a known length (e.g., 10 cm) is attached to the electrodes within the bomb head, ensuring it is in contact with the sample pellet.

-

A small, known amount of distilled water (approximately 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

-

Calorimeter Setup:

-

The bomb head is securely sealed onto the bomb vessel.

-

The bomb is purged with oxygen to remove atmospheric nitrogen and then charged with pure oxygen to a pressure of approximately 25-30 atm.

-

The sealed bomb is submerged in a known volume of water in the calorimeter bucket. The bucket is then placed within an insulating jacket to create a near-adiabatic environment.

-

-

Combustion and Data Acquisition:

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

-

Post-Reaction Analysis:

-

The bomb is depressurized and opened.

-

The interior is inspected for any signs of incomplete combustion (e.g., soot).

-

The length of the unburned fuse wire is measured.

-

The bomb washings are collected and titrated to determine the amount of nitric acid formed from any residual nitrogen.

-

Differential Scanning Calorimetry is a powerful technique for determining the temperatures and enthalpies of phase transitions, such as melting and crystallization. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology

-

Sample Preparation:

-

A small amount of the this compound sample (typically 2-10 mg) is accurately weighed into a DSC pan, which is commonly made of aluminum.

-

The pan is hermetically sealed with a lid to prevent any loss of sample due to sublimation or decomposition.

-

-

Instrument Setup and Calibration:

-

An empty, sealed pan is used as a reference.

-

The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).

-

The sample and reference pans are placed in the DSC cell.

-

-

Data Acquisition:

-

The DSC cell is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.

-

A temperature program is initiated. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) through the expected temperature range of any thermal transitions.

-

The differential heat flow to the sample and reference is recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting DSC curve plots heat flow against temperature.

-

Endothermic events, such as melting, appear as peaks. The onset temperature of the peak is typically taken as the melting point.

-

The area under the peak is integrated to determine the enthalpy of the transition (e.g., enthalpy of fusion).

-

Visualization of Experimental Workflow

The logical flow for determining the thermochemical properties of a new chemical entity is crucial for systematic research. The following diagram illustrates this general workflow.

References

Quantum Chemical Blueprint for 2-(2-Aminoethoxy)benzonitrile: A Technical Guide for Drug Discovery

Introduction: 2-(2-Aminoethoxy)benzonitrile is a molecule of interest in medicinal chemistry and materials science due to its unique combination of a flexible aminoethoxy side chain and a rigid benzonitrile core. Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum mechanical level is paramount for designing novel therapeutic agents and functional materials. This technical guide outlines a comprehensive computational workflow using Density Functional Theory (DFT) to elucidate the molecular characteristics of this compound, providing a foundational dataset for researchers in drug development and chemical sciences.

Methodology: A Computational Protocol

The following protocol details a robust approach for the quantum chemical analysis of this compound, drawing upon established computational methods for similar aromatic compounds.[1][2][3][4] This workflow is designed to be implemented using standard quantum chemistry software packages like Gaussian.[1][5]

1. Conformational Analysis and Geometry Optimization: The presence of rotatable bonds in the aminoethoxy side chain necessitates a thorough conformational search to identify the most stable isomer.

-

Initial Search: A preliminary conformational search can be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

DFT Optimization: The identified low-energy conformers are then subjected to geometry optimization using Density Functional Theory (DFT). A widely used and effective functional for this purpose is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost, including diffuse functions to accurately describe non-covalent interactions and polarization functions for more precise bonding descriptions.[1]

-

Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory for each conformer. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

2. Spectroscopic and Electronic Property Calculations: Using the optimized geometry of the global minimum energy conformer, a suite of properties can be calculated.

-

Vibrational Spectra: The calculated harmonic frequencies from the frequency analysis are used to simulate the infrared (IR) and Raman spectra. While DFT calculations often overestimate vibrational frequencies, a scaling factor (typically around 0.96-0.98 for B3LYP) can be applied for better agreement with experimental data.[6] The potential energy distribution (PED) analysis helps in the unambiguous assignment of vibrational modes.

-

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic chemical shifts (¹H and ¹³C NMR) with respect to a standard reference like tetramethylsilane (TMS).[1]

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which is critical for understanding intermolecular interactions, particularly in a biological context.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and to obtain a detailed picture of the atomic charges and hybridization.

Predicted Data and Analysis

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations on this compound. This data is illustrative and based on typical values for similar organic molecules.

Table 1: Predicted Optimized Geometrical Parameters (Global Minimum)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C≡N | 1.15 | |

| C-CN | 1.45 | |

| C-O (Aromatic) | 1.37 | |

| O-CH₂ | 1.43 | |

| CH₂-CH₂ | 1.53 | |

| CH₂-N | 1.47 | |

| Bond Angles (°) | ||

| C-C-CN | 178.5 | |

| C-C-O | 125.0 | |

| C-O-CH₂ | 118.0 | |

| O-CH₂-CH₂ | 109.5 | |

| CH₂-CH₂-N | 110.0 | |

| Dihedral Angles (°) | ||

| C-C-O-CH₂ | ~180 (trans) or ~0 (cis) | |

| C-O-CH₂-CH₂ | ~180 (anti) or ~60 (gauche) | |

| O-CH₂-CH₂-N | ~180 (anti) or ~60 (gauche) |

Table 2: Predicted Vibrational Frequencies and Assignments

| Mode | Predicted Frequency (cm⁻¹) (Scaled) | Assignment |

| ν(N-H) | 3450 - 3350 | Asymmetric & Symmetric NH₂ stretch |

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2980 - 2850 | Aliphatic C-H stretch |

| ν(C≡N) | ~2230 | Nitrile stretch |

| δ(NH₂) | ~1620 | NH₂ scissoring |

| ν(C=C) | 1600 - 1450 | Aromatic ring stretch |

| ν(C-O) | 1250 - 1200 | Aryl-alkyl ether stretch |

| ν(C-N) | 1150 - 1050 | C-N stretch |

Table 3: Predicted Electronic and Reactivity Descriptors

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV |

| Dipole Moment | 3.5 - 4.5 Debye |

| Ionization Potential | 7.0 eV |

| Electron Affinity | 0.8 eV |

Visualizing the Computational Workflow

The following diagrams illustrate the logical flow of the computational analysis and its application in a drug discovery context.

Caption: A flowchart of the quantum chemical calculation workflow.

Caption: Logical path from computational data to drug design hypotheses.

Conclusion

This technical guide provides a comprehensive theoretical framework for the in-depth quantum chemical characterization of this compound. The outlined DFT-based protocol enables the prediction of its structural, spectroscopic, and electronic properties. The resulting data, including optimized geometries, vibrational frequencies, and electronic descriptors, serves as a critical starting point for understanding its potential as a pharmacophore or functional material. For drug development professionals, these computational insights can guide lead optimization, predict binding interactions with biological targets, and inform the design of more potent and selective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case [frontiersin.org]

- 6. sphinxsai.com [sphinxsai.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Aminoethoxy)benzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 2-(2-Aminoethoxy)benzonitrile and its derivatives. This class of compounds holds potential for therapeutic applications, and the following protocols outline a reliable synthetic route.

Introduction

This compound derivatives are of interest in medicinal chemistry due to the versatile functionalities they possess. The benzonitrile moiety is a key pharmacophore in various biologically active molecules, and the aminoethoxy side chain can be further functionalized to modulate the compound's physicochemical properties and biological activity. Benzonitrile-containing compounds have shown potential as anticancer agents by inhibiting tubulin polymerization, a critical process in cell division.[1] This document details a three-step synthesis to obtain the target compound, starting from commercially available reagents.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step process:

-

Protection of the Amino Group: The amino group of 2-chloroethylamine hydrochloride is protected with a tert-butyloxycarbonyl (Boc) group.

-

Williamson Ether Synthesis: The protected haloamine is then coupled with 2-cyanophenol via a Williamson ether synthesis to form the ether linkage.

-

Deprotection of the Amino Group: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-chloroethyl)carbamate (Boc-protected amine)

This protocol describes the protection of the amino group of 2-chloroethylamine hydrochloride using di-tert-butyl dicarbonate ((Boc)₂O).

Protocol:

-

To a solution of 2-chloroethylamine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add triethylamine (TEA) (2.2 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl (2-chloroethyl)carbamate.

| Reagent | Molar Eq. | Solvent | Reaction Time | Temperature | Yield |

| 2-Chloroethylamine HCl | 1.0 | Dichloromethane | 12-16 h | Room Temp. | ~90-95% |

| Di-tert-butyl dicarbonate | 1.1 | ||||

| Triethylamine | 2.2 |

Step 2: Synthesis of tert-Butyl (2-(2-cyanophenoxy)ethyl)carbamate

This step involves the formation of the ether linkage between 2-cyanophenol and the Boc-protected 2-chloroethylamine via a Williamson ether synthesis.

Protocol:

-

To a solution of 2-cyanophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add tert-butyl (2-chloroethyl)carbamate (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl (2-(2-cyanophenoxy)ethyl)carbamate.[2]

| Reagent | Molar Eq. | Solvent | Reaction Time | Temperature | Yield |

| 2-Cyanophenol | 1.0 | Acetone | 12-24 h | Reflux | ~40-60% |

| tert-Butyl (2-chloroethyl)carbamate | 1.2 | ||||

| Potassium Carbonate | 3.0 |

Step 3: Synthesis of this compound

This final step involves the deprotection of the Boc group to yield the target primary amine.

Protocol:

-

Dissolve tert-butyl (2-(2-cyanophenoxy)ethyl)carbamate (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) to the solution.[3]

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[3]

-

Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

-

Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain this compound as its trifluoroacetate salt.

| Reagent | Molar Eq. | Solvent | Reaction Time | Temperature | Yield |

| tert-Butyl (2-(2-cyanophenoxy)ethyl)carbamate | 1.0 | Dichloromethane | 2-4 h | Room Temp. | ~80-90% |

| Trifluoroacetic Acid (TFA) | 10 |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Signaling pathway of tubulin polymerization inhibition by benzonitrile derivatives.[1][4][5][6]

References

- 1. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(2-Aminoethoxy)benzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, recognized for their versatile biological activities.[1] The nitrile group, a key pharmacophore, can act as a hydrogen bond acceptor and is a bioisostere for various functional groups, making it a valuable scaffold in drug design.[1] This document provides detailed application notes and experimental protocols for the investigation of 2-(2-Aminoethoxy)benzonitrile , a specific derivative with potential therapeutic applications. While direct experimental data for this compound is limited in publicly available literature, its structural similarity to other biologically active benzonitriles suggests potential as an anticancer and antimicrobial agent.

The following sections outline hypothesized applications based on the known activities of related compounds and provide detailed protocols for the evaluation of these potential activities.

Physicochemical Properties